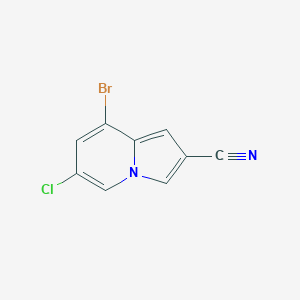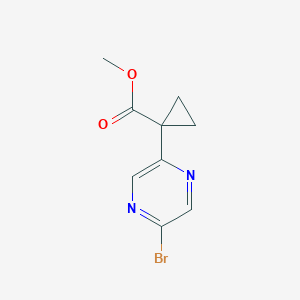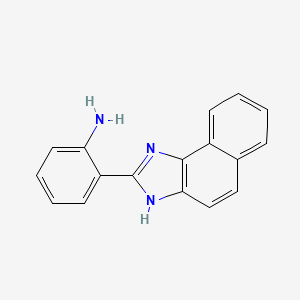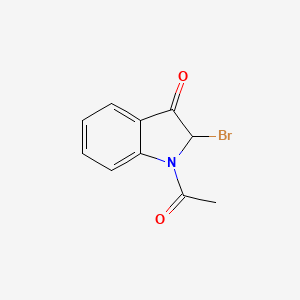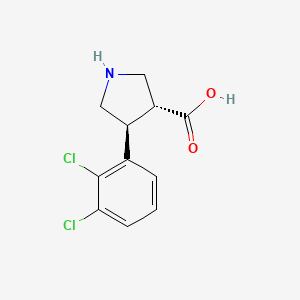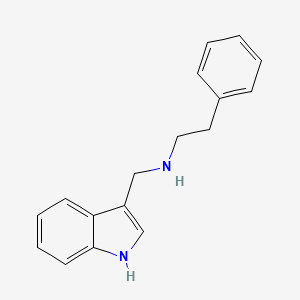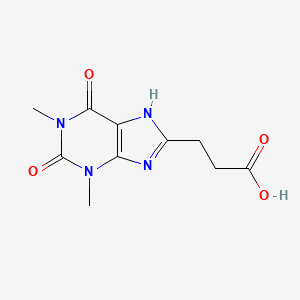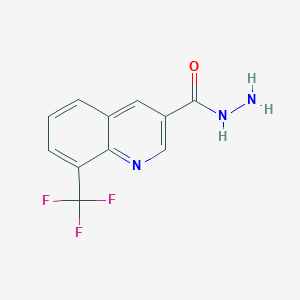
8-(Trifluoromethyl)quinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8th position and a carbohydrazide group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 8-(Trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an antitubercular agent, with promising activity against Mycobacterium tuberculosis.
Industry: It can be used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
- N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine
Comparison: Compared to these similar compounds, 8-(Trifluoromethyl)quinoline-3-carbohydrazide stands out due to its unique combination of the trifluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H8F3N3O |
|---|---|
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
8-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-6-4-7(10(18)17-15)5-16-9(6)8/h1-5H,15H2,(H,17,18) |
InChI-Schlüssel |
GONXXINOALONSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



